N-Boc-O-propyl-D-tyrosine
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Overview
Description
. This compound is commonly used in organic synthesis and peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-O-propyl-D-tyrosine typically involves the protection of the amino group of D-tyrosine with a Boc group and the substitution of the hydroxyl group with a propoxy group. The Boc group is introduced by reacting D-tyrosine with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The propoxy group is introduced by reacting the Boc-protected D-tyrosine with propyl bromide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-O-propyl-D-tyrosine undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The propoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), and oxalyl chloride in methanol.
Substitution: Propyl bromide, potassium carbonate, and other nucleophiles.
Major Products Formed
Deprotection: D-tyrosine with a free amino group.
Substitution: Various derivatives of D-tyrosine with different functional groups replacing the propoxy group.
Scientific Research Applications
N-Boc-O-propyl-D-tyrosine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: Serves as an intermediate in the synthesis of pharmaceutical compounds.
Biochemical Studies: Used in the study of enzyme-substrate interactions and protein modifications.
Mechanism of Action
The mechanism of action of N-Boc-O-propyl-D-tyrosine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The propoxy group can be modified to introduce various functional groups, allowing for the synthesis of diverse compounds .
Comparison with Similar Compounds
N-Boc-O-propyl-D-tyrosine is similar to other Boc-protected amino acids, such as N-Boc-O-benzyl-D-tyrosine and N-Boc-O-methyl-D-tyrosine . its unique propoxy group provides distinct reactivity and applications. Compared to N-Boc-O-benzyl-D-tyrosine, this compound offers different steric and electronic properties, making it suitable for specific synthetic applications .
Similar Compounds
- N-Boc-O-benzyl-D-tyrosine
- N-Boc-O-methyl-D-tyrosine
- N-Boc-D-tyrosine
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPPSPGQIMRPNE-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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